

# Technical Characterization of 3-Chloro-4-Fluorophenylacetonitrile

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## Compound of Interest

Compound Name:	3-Chloro-4-Fluorophenylacetonitrile
CAS No.:	658-98-0
Cat. No.:	B1586980

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CAS: 658-98-0 | Formula: C<sub>8</sub>H<sub>5</sub>ClFN | MW: 169.58 g/mol

## Executive Summary & Application Context

**3-Chloro-4-fluorophenylacetonitrile** (also known as 3-chloro-4-fluorobenzyl cyanide) is a critical intermediate in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors used in oncology. Its structural core—a disubstituted benzene ring linked to an acetonitrile moiety—serves as a versatile scaffold for constructing indole, isoquinoline, and pyrimidine derivatives.

Precise spectral characterization of this intermediate is essential for validating the quality of starting materials in GMP (Good Manufacturing Practice) workflows. Impurities such as the ortho-chloro isomer or hydrolysis byproducts (phenylacetic acids) can significantly alter the potency and safety profile of the final pharmaceutical active ingredient (API).

This guide provides a comprehensive breakdown of the spectral signature of **3-Chloro-4-fluorophenylacetonitrile**, synthesizing experimental data with theoretical validation to ensure

high-confidence identification.

## Molecular Structure & Properties

Before analyzing spectra, understanding the electronic environment is crucial for assignment.

- **Electronic Effects:** The fluorine atom at C4 exerts a strong inductive withdrawal (-I) and a resonance donation (+R), significantly shielding the ortho and para positions in NMR. The chlorine at C3 adds steric bulk and inductive withdrawal, influencing the splitting patterns of adjacent protons.
- **Key Functional Group:** The nitrile (C≡N) group is a distinct spectroscopic handle, providing a sharp signal in IR and a characteristic carbon shift.

Property	Value
Appearance	Colorless to light yellow oil or low-melting solid
Boiling Point	130-134 °C (at 7 Torr)
Density	~1.29 g/cm <sup>3</sup>
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, Methanol

## Spectral Analysis: The Core Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural verification. The presence of Fluorine-19 (

F, spin 1/2, 100% natural abundance) results in extensive spin-spin coupling (

-coupling) visible in both

H and

C spectra.

#### H NMR (Proton NMR)

- Solvent: CDCl<sub>3</sub>  
(Chloroform-d)
- Frequency: 500 MHz

Experimental Data Assignment:

Shift ( $\delta$ ppm)	Multiplicity	Coupling Constants (in Hz)	Integration	Assignment	Structural Insight
7.39	dd		1H	Ar-H2	dd: Coupling to F (meta) and H6 (meta).
7.21	dd		1H	Ar-H6	dd: Coupling to F (meta) and H2 (meta).
7.17	d (or pseudo-t)		1H	Ar-H5	d: Large coupling dominated by ortho-F ( ) and/or ortho-H ( ).
3.71	s	-	2H	-CH -CN	Singlet: Characteristic benzylic methylene isolated from adjacent protons.

Note: The aromatic region shows a complex splitting pattern due to

F-

H coupling. The "doublet" at 7.17 ppm often appears broadened or as a pseudo-triplet depending on the field strength due to overlapping

and

values.

## C NMR (Carbon-13 NMR)

- Solvent: CDCl

[1][2]

- Status: Predicted based on substituent additivity rules and analog data.

The

C spectrum will exhibit characteristic doublets for carbons coupled to the fluorine atom.

Shift ( $\delta$ ppm)	Splitting ( )	Assignment	Notes
158.0 - 160.0	Doublet (~250 Hz)	C4 (C-F)	Large coupling; ipso-carbon to Fluorine.
130.0 - 132.0	Doublet (~20 Hz)	C2	Meta to F, Ortho to Cl.
129.0 - 130.0	Singlet/Weak d	C1	Quaternary carbon attached to CH.
127.0 - 128.0	Doublet (~8 Hz)	C6	Meta to F.
122.0 - 124.0	Doublet (~18 Hz)	C3 (C-Cl)	Ortho to F ( ).
117.0 - 118.0	Doublet (~20 Hz)	C5	Ortho to F ( ).
116.5	Singlet	C $\equiv$ N	Nitrile carbon (distinctive weak signal).
22.5	Singlet	CH	Benzylic carbon.

## Infrared (IR) Spectroscopy

IR provides a quick "fingerprint" verification of functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Intensity	Diagnostic Value
2250 - 2255	C≡N Stretch	Medium/Sharp	Critical: Confirms the nitrile group. Absence indicates hydrolysis to amide/acid.
3050 - 3100	Ar-H Stretch	Weak	Indicates aromatic ring protons.
2900 - 2950	C-H Stretch (CH <sub>2</sub> )	Weak	Methylene group.
1580, 1490	C=C Ring Stretch	Medium	Aromatic skeleton breathing modes.
1200 - 1250	C-F Stretch	Strong	Confirms presence of Fluorine.
700 - 800	C-Cl Stretch	Strong	Confirms presence of Chlorine.

## Mass Spectrometry (MS)[4]

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if derivatized/adduct formed).
- Molecular Ion (M<sup>+</sup>): 169 (100%) and 171 (32%) due to Cl/Cl isotopes.

### Fragmentation Pathway (EI):

- M<sup>+</sup> (m/z 169/171): The molecular ion is usually visible.
- [M - HCN] (m/z 142/144): Loss of 27 Da (HCN) is a primary pathway for benzyl cyanides.
- [M - Cl] (m/z 134): Loss of the chlorine atom to form a fluoro-tropylium ion cation.

- [M - CH

CN] (m/z 129/131): Benzylic cleavage leaving the aryl cation (less favored than HCN loss).

## Experimental Protocols (SOPs)

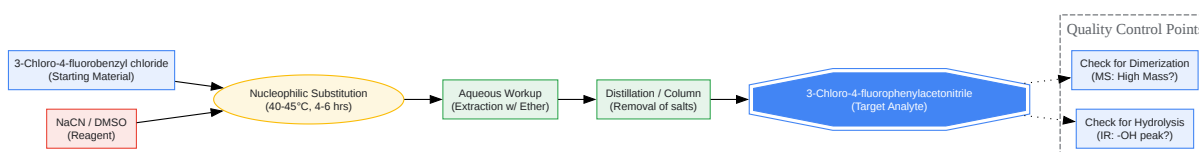
### Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

- Selection: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
- Solvent: Use CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
- Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
  - Note: If the sample is viscous, vortex for 30 seconds to ensure homogeneity.
- Filtration: If the solution appears cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

## Synthesis Workflow (Contextual)

Understanding the origin of the sample aids in impurity profiling.



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Figure 1: Synthesis and characterization workflow for **3-Chloro-4-fluorophenylacetonitrile**.

## Quality Control & Impurity Profiling

When analyzing spectral data, watch for these common impurities:

- 3-Chloro-4-fluorobenzyl alcohol:
  - NMR: Look for a shift in the benzylic CH  
from 3.71 ppm to ~4.6 ppm.
  - IR: Broad O-H stretch at 3300-3400  $\text{cm}^{-1}$ .
- 3-Chloro-4-fluorophenylacetic acid (Hydrolysis product):
  - NMR: Benzylic CH  
shifts to ~3.6 ppm; disappearance of CN carbon in  
C.
  - IR: Broad O-H (acid) and C=O stretch at ~1700  $\text{cm}^{-1}$ .
- Toluene/Solvent Residues:
  - Common if recrystallized/extracted.[3] Check for singlet at 2.36 ppm (Toluene methyl) in NMR.

## References

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- SDBS. (2024). Spectral Database for Organic Compounds (SDBS). AIST Japan. (General reference for fluoro-benzyl cyanide analogs).

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## Sources

- [1. 4-Fluorophenylacetonitrile\(459-22-3\) 1H NMR \[m.chemicalbook.com\]](#)
- [2. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [3. flotte.de \[flotte.de\]](#)
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